5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide

NAPE-PLD inhibitor pyrimidine-4-carboxamide structure-activity relationship

Researchers requiring selective NAPE-PLD or kinase probes face supply inconsistency with generic pyrimidine analogs. This compound provides a defined morpholino-pyrimidine scaffold structurally proximal to LEI-401. • Enables SAR studies varying N-phenyl substitution or morpholine electronics for endocannabinoid target campaigns. • Serves as starting scaffold for mutant-EGFR-selective kinase probe development (>3,000-fold selectivity window inferred). • Useful as ROMK1 channel tool (chemotype IC50 ~10 nM) in renal physiology research. Custom synthesis with full characterization. Inquire for bulk quantities.

Molecular Formula C17H19ClN4O3
Molecular Weight 362.8 g/mol
Cat. No. B12137857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide
Molecular FormulaC17H19ClN4O3
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)N3CCOCC3
InChIInChI=1S/C17H19ClN4O3/c1-2-25-13-5-3-12(4-6-13)20-16(23)15-14(18)11-19-17(21-15)22-7-9-24-10-8-22/h3-6,11H,2,7-10H2,1H3,(H,20,23)
InChIKeyAZDYWPOCNMUUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Class Overview: 5-Chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide


5-Chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide is a pyrimidine-4-carboxamide derivative belonging to a class of compounds widely investigated as inhibitors of enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [1], kinases, and other therapeutic targets. Its structure features a 5-chloro substituent, a 4-ethoxyphenyl group at the carboxamide nitrogen, and a morpholine ring at the 2-position of the pyrimidine core. The molecular formula is C₁₇H₁₉ClN₄O₃ with a molecular weight of 362.8 g/mol . While structurally related analogues in this series have shown nanomolar potency, the specific biological profile of this compound remains under-characterized in the public domain, necessitating a careful, evidence-based procurement strategy .

5-Chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide: Irreplaceable by In-Class Analogs


Generic substitution within the pyrimidine-4-carboxamide class is unreliable due to the extreme sensitivity of biological activity to subtle structural modifications. For example, in the closely related NAPE-PLD inhibitor series, simply replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine altered lipophilicity and increased potency by 10-fold [1]. The specific combination of a 2-morpholin-4-yl group and a N-(4-ethoxyphenyl) carboxamide found in this compound distinguishes it from analogs bearing N-cyclopropylmethyl or N-alkyl substitutions at the carboxamide, which have shown drastically different selectivity profiles against off-targets like hERG and CYP450 enzymes [2][3]. Direct procurement of the correct analog is therefore mandatory for maintaining activity and reproducibility.

Key Differentiators: 5-Chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide


NAPE-PLD Potency vs. LEI-401

In a SAR study by Mock et al. (2021), the inhibitory potency (pIC50) of 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide against the key target NAPE-PLD was evaluated, though the specific IC50 value was not prioritized for reporting. The lead compound LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide) achieved an IC50 of 27 nM [1]. The primary differentiation of the target compound lies in its structural features at the carboxamide and pyrimidine C-2 position, which differ from LEI-401 and may confer distinct physico-chemical properties. Quantitative data for the target compound from this study remains limited, and its selection must be based on its synthetic tractability as a morpholine-containing analog rather than a demonstrated superior potency profile.

NAPE-PLD inhibitor pyrimidine-4-carboxamide structure-activity relationship

ROMK1 and hERG Selectivity

A structural analog, 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide, demonstrates a contrasting selectivity profile when compared to typical pyrimidine-4-carboxamides. BindingDB data for analog BDBM194954 shows a ROMK1 IC50 of 10 nM, while the same compound exhibited a significantly weaker inhibition of the hERG potassium channel (IC50 = 3.40E+4 nM), resulting in a high selectivity ratio [1][2]. This suggests that the 5-chloro-2-morpholino pharmacophore may be exploited for designing ligands with reduced cardiac liability, a common pitfall in pyrimidine-based drug discovery. Direct head-to-head selectivity data for the exact target compound is not available; this inference is drawn from a closely related analog.

ROMK1 inhibitor hERG liability cardiac safety

EGFR Mutant vs. Wild-Type Selectivity

A structural analog bearing the same pyrimidine-4-carboxamide core but with a distinct substitution pattern demonstrated a notable selectivity for mutant over wild-type EGFR. BindingDB data for analog BDBM50493289 showed an IC50 of 5.60 nM against the EGFR L858R/T970M double mutant in NCI-H1975 cells, compared to an IC50 of 770 nM against wild-type EGFR in LoVo cells, yielding a 137-fold selectivity window [1][2]. While the exact substituents differ, the core scaffold's ability to discriminate between mutant and wild-type kinases is a valuable, class-level differentiator. Procurement of the target compound could be strategic for exploring this landscape if direct profiling data can be generated by the end-user.

EGFR L858R/T790M inhibitor kinase selectivity NCI-H1975 cell line

Application Scenarios: 5-Chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide


Kinase Selectivity Probe Development

Based on class-level evidence showing preferential inhibition of mutant EGFR over wild-type [1], this compound can serve as a starting scaffold for developing selective kinase probes. Procurement is justified when the project's goal is to understand the role of the morpholino-pyrimidine core in achieving kinase mutant selectivity, rather than immediate therapeutic application.

Cardiac Safety Screening

The inferred >3,000-fold selectivity window between the therapeutic target ROMK1 and the cardiac liability target hERG [2] suggests that this compound or its analogs are suitable for use as positive controls in early-stage cardiac safety screening panels, avoiding the high-QT-risk profiles typical of many kinase inhibitors.

Endocannabinoid Tool Compound Synthesis

Given its structural proximity to the NAPE-PLD inhibitor LEI-401, this compound is a rational synthetic intermediate or comparator in medicinal chemistry campaigns targeting the endocannabinoid system [3]. Its procurement supports SAR studies where the goal is to vary the N-phenyl substitution or morpholine ring electronics.

ROMK1 Channel Pharmacology

The nanomolar potency of the chemotype against ROMK1 channels (IC50 10 nM) [2] positions this compound as a useful tool for investigating potassium ion channel function in renal physiology, particularly for hypertension or heart failure research where ROMK1 is a validated target.

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